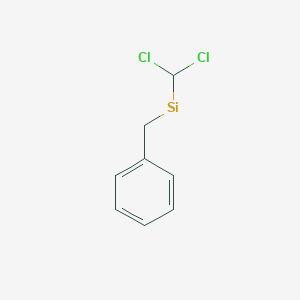
Terephthalic acid, dipentyl ester
説明
Terephthalic acid, dipentyl ester, also known as Dipentyl terephthalate, is a chemical compound with the molecular formula C18H26O4 . It is also referred to as 1,4-Benzenedicarboxylic acid, dipentyl ester .
Molecular Structure Analysis
The molecular structure of Terephthalic acid, dipentyl ester is characterized by an average mass of 306.397 Da and a monoisotopic mass of 306.183105 Da .Physical And Chemical Properties Analysis
Terephthalic acid, dipentyl ester has an average mass of 306.397 Da and a monoisotopic mass of 306.183105 Da . More detailed physical and chemical properties are not available in the search results.Safety and Hazards
将来の方向性
While specific future directions for Terephthalic acid, dipentyl ester are not mentioned in the search results, it’s worth noting that terephthalic acid is a commodity chemical, used principally as a precursor to the polyester PET, used to make clothing and plastic bottles . This suggests potential future applications in these areas.
特性
CAS番号 |
1818-95-7 |
|---|---|
分子式 |
C18H26O4 |
分子量 |
306.4 g/mol |
IUPAC名 |
dipentyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-13-21-17(19)15-9-11-16(12-10-15)18(20)22-14-8-6-4-2/h9-12H,3-8,13-14H2,1-2H3 |
InChIキー |
SQQSFUNTQGNWKD-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCC |
正規SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCC |
その他のCAS番号 |
1818-95-7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

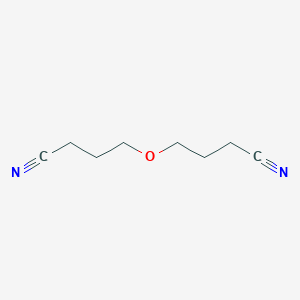
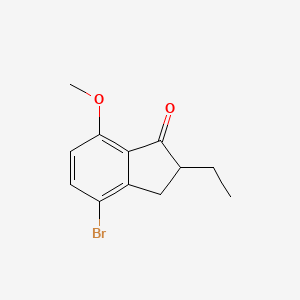

![N-[4-(4-Methoxyanilino)phenyl]acetamide](/img/structure/B3187851.png)

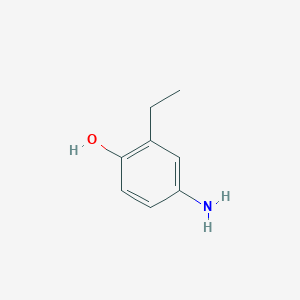


![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B3187883.png)

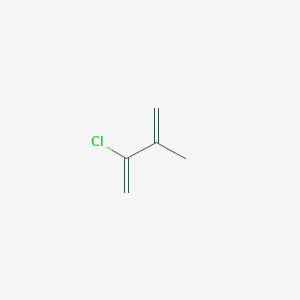

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)
